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Compound of Interest
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Compound Name:
5-amine

Cat. No.: B1268418

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged
structure due to its prevalence in a wide array of pharmacologically active compounds.[1][2]
Among its halogenated derivatives, 4-bromopyrazole (CAS 2075-45-8) has emerged as a
particularly valuable and versatile intermediate in the synthesis of novel therapeutic agents.[3]
[4] Its unique chemical properties, featuring a reactive bromine atom on the pyrazole ring,
provide a strategic handle for synthetic chemists to introduce diverse functional groups,
enabling the fine-tuning of a molecule's efficacy, selectivity, and pharmacokinetic profile.[3]

This guide offers a comparative analysis of 4-bromopyrazole's application in drug discovery,
focusing on its use in synthesizing kinase inhibitors and other therapeutic molecules. It
provides a review of quantitative data from literature, details key experimental protocols, and
visualizes the underlying chemical and biological concepts.

4-Bromopyrazole as a Versatile Synthetic
Intermediate

4-Bromopyrazole is a heterocyclic organic compound that serves as a critical building block for
more complex molecules.[4] The bromine atom at the 4-position is highly amenable to various
palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira
couplings.[4][5] This reactivity allows for the strategic introduction of aryl, vinyl, and alkynyl
groups, which is a common strategy in the development of kinase inhibitors to target the ATP-

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b1268418?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC8747022/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9780894/
https://www.nbinno.com/article/other-organic-chemicals/the-expanding-role-of-4-bromo-1h-pyrazole-in-pharmaceutical-discovery-uw
https://www.nbinno.com/article/pharmaceutical-intermediates/mastering-organic-synthesis-with-4-bromopyrazole-key-intermediate-jf
https://www.nbinno.com/article/other-organic-chemicals/the-expanding-role-of-4-bromo-1h-pyrazole-in-pharmaceutical-discovery-uw
https://www.nbinno.com/article/pharmaceutical-intermediates/mastering-organic-synthesis-with-4-bromopyrazole-key-intermediate-jf
https://www.nbinno.com/article/pharmaceutical-intermediates/mastering-organic-synthesis-with-4-bromopyrazole-key-intermediate-jf
https://www.scielo.org.mx/pdf/jmcs/v55n4/v55n4a9.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Validation & Comparative
Check Availability & Pricing

BENGHE

binding site.[6] Pyrazole derivatives have demonstrated a wide range of biological activities,
finding application in oncology, infectious diseases, and central nervous system disorders.[3]

Comparative Analysis of 4-Bromopyrazole
Derivatives as Kinase Inhibitors

Kinases are a critical class of enzymes often targeted in cancer therapy. The pyrazole ring is a
common core structure in many kinase inhibitors.[1] The strategic functionalization of the 4-
position, often starting from 4-bromopyrazole, is crucial for achieving high potency and
selectivity.

Below is a comparison of various pyrazole-based kinase inhibitors, highlighting the diversity of
structures that can be accessed from a simple pyrazole scaffold.

Compound/Drug

Target Kinase(s) IC50 Value(s) Therapeutic Area

Name

CDK1, CDK2, CDK4,

AT7519 (23) CDKS5, CDK6, CDK®9, 10 - 210 nM, 89 nM Oncology
GSK3p
Compound 19 CDK4 420 nM Oncology
CAN508 CDK9 350 nM Oncology
Compound 22 CDK2, CDK5 24 nM, 23 nM Oncology
. Neurodegenerative
ASK1 Inhibitor (Lead) ASK1 607 nM )
Diseases
ASK1 Inhibitor Neurodegenerative
ASK1 95 nM (cell IC50) ]
(Macrocycle) Diseases

Data sourced from a review on pyrazole-based kinase inhibitors.[1]

The data illustrates how modifications to the pyrazole scaffold lead to potent inhibitors against
various kinases. For instance, AT7519 acts as a multi-CDK inhibitor, while Compound 19
shows selectivity for CDK4.[1] This tuning of selectivity is often achieved through synthetic
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routes that could employ intermediates like 4-bromopyrazole to introduce the necessary

substituents.

Logical Workflow for Drug Discovery Using 4-
Bromopyrazole

The development of novel drugs from a starting scaffold like 4-bromopyrazole follows a
structured workflow. This process begins with chemical synthesis and progresses through
various stages of biological testing to identify and optimize lead compounds.
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Caption: A typical drug discovery workflow starting from 4-bromopyrazole.
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The JAK-STAT Signaling Pathway: A Target for
Pyrazole Inhibitors

The Janus Kinase (JAK) family of enzymes is a key target for inflammatory diseases and
cancers.[6] Many JAK inhibitors feature a substituted pyrazole core. 4-iodopyrazole, a close
analog of 4-bromopyrazole, is highlighted as a key starting material for the synthesis of these
inhibitors.[6] The underlying principle of using a halogenated pyrazole for synthesis remains the
same. The inhibitor molecule blocks the ATP-binding site of the JAK enzyme, preventing the
phosphorylation cascade that leads to gene expression changes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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